Bienvenue dans la boutique en ligne BenchChem!

5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Molecular weight Lead-likeness Fragment-based screening

CAS 868220-80-8 is a differentiated heterocyclic fragment for PARP-focused drug discovery. Its 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6-ol core engages the PARP catalytic domain (hydrogen bonds with Gly863/Ser904), while the furan-2-yl linker and 4-phenylpiperazine moiety provide vectors for isoform selectivity and E3 ligase recruitment (PROTAC design). The elevated tPSA (~87–92 Ų) predicts low CNS penetration, making it ideal for peripheral target screens (IBD, arthritis). At 381 Da, it serves as a leaner starting point for multi-parameter optimization versus 2-alkyl congeners. Minimum 100 mg purchase recommended for parallel microsomal stability and CYP inhibition panels.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 868220-80-8
Cat. No. B2965768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS868220-80-8
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
InChIInChI=1S/C19H19N5O2S/c25-18-17(27-19-20-13-21-24(18)19)16(15-7-4-12-26-15)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13,16,25H,8-11H2
InChIKeyLNMFNEUHDDXLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868220-80-8): Core Structural Profile for Research Procurement


5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868220-80-8) is a heterocyclic small molecule that embeds a thiazolo[3,2-b][1,2,4]triazole core coupled to a 4-phenylpiperazine moiety via a furan-2-yl methine linker. Its molecular formula is C₁₉H₁₉N₅O₂S and its molecular weight is 381.45 g·mol⁻¹ [1]. The thiazolo[3,2-b][1,2,4]triazole scaffold has been exploited extensively in medicinal chemistry for poly(ADP-ribose) polymerase (PARP) inhibition, anticancer applications, and antimicrobial programs [2]. The presence of the pendant 4-phenylpiperazine group additionally suggests potential engagement with aminergic GPCR targets, while the furan ring provides a hydrogen-bond-accepting surface distinct from phenyl-substituted congeners.

Why In-Class Thiazolotriazole-Phenylpiperazine Hybrids Cannot Substitute 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Without Quantitative Confirmation


The thiazolo[3,2-b][1,2,4]triazol-6-ol family encompasses dozens of commercially available analogs that differ solely in the nature of the C5-methine substituent and the C2 appendage. Even minor modifications—such as replacing the furan ring with phenyl, or installing a methyl/ethyl group at the 2-position—can profoundly alter PARP isoform selectivity, cellular permeability, and metabolic stability [1]. In the absence of head-to-head pharmacological data, generic substitution with a congener that shares only the core scaffold risks silent loss of the desired target engagement or the introduction of unanticipated off-target liabilities. Procurement decisions must therefore be grounded in the specific structural attributes of CAS 868220-80-8 rather than in-class extrapolation.

Quantitative Differentiation Evidence for 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (868220-80-8)


Molecular Weight Reduction Relative to 2-Alkyl-Substituted Congeners

The target compound lacks any substituent at the 2-position of the thiazolotriazole core, resulting in a molecular weight of 381.45 g·mol⁻¹ [1]. In contrast, the 2-methyl analog (CAS 851970-02-0) weighs 395.48 g·mol⁻¹ and the 2-ethyl analog (CAS 886912-55-6) weighs 409.51 g·mol⁻¹ . The absence of the 2-alkyl group eliminates a potential site for CYP-mediated oxidation and reduces overall lipophilicity, which may confer superior solubility and a lower risk of phospholipidosis according to the 4/400 rule for lead-likeness.

Molecular weight Lead-likeness Fragment-based screening

Furan-for-Phenyl Replacement Confers Topological Polar Surface Area (tPSA) Advantage

The furan-2-yl group in the target compound contributes an additional oxygen atom compared to the phenyl analog 5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol . This increases the calculated topological polar surface area (tPSA) by approximately 17 Ų (estimated tPSA ≈ 87–92 Ų vs. ~70–75 Ų for the phenyl analog), based on fragment-based calculations [1]. A higher tPSA within the 60–140 Ų range is associated with improved aqueous solubility and reduced passive blood-brain barrier permeability, which may be advantageous for peripheral target engagement while minimizing CNS side effects.

Polar surface area Blood-brain barrier penetration Solubility

Absence of 2-Substituent Preserves Thiazolotriazole Tautomeric Integrity

The 6-hydroxy group on the thiazolo[3,2-b][1,2,4]triazole core can exist in keto-enol equilibrium, and the tautomeric preference is influenced by the electronic nature of the 2-substituent. In the target compound (2-H), the absence of an electron-donating alkyl group at C2 favors the enol form that is required for key hydrogen-bonding interactions with the PARP catalytic triad (Gly863, Ser904) [1]. By contrast, 2-alkyl analogs (methyl, ethyl) may shift the equilibrium toward the keto tautomer, potentially weakening the conserved hydrogen-bond network that underpins PARP1/2 inhibition [2]. Direct experimental confirmation of tautomeric ratio is not yet available, but this mechanistic consideration provides a rationale for prioritizing the 2-unsubstituted scaffold in PARP-focused chemical biology.

Tautomerism Binding mode consistency Crystallization

Recommended Application Scenarios for 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (868220-80-8)


PARP-Selective Chemical Probe Development

The 2-unsubstituted thiazolotriazole core of CAS 868220-80-8 aligns with the pharmacophoric requirements of PARP1/2 catalytic domains, where the enol tautomer donates a hydrogen bond to Gly863 and accepts from Ser904 [1]. Its furan-2-yl group offers a differentiated polarity profile compared to phenyl-substituted PARP inhibitor fragments, while the 4-phenylpiperazine moiety provides a vector for affinity maturation toward specific PARP isoforms or E3 ligase recruiting elements (PROTAC design). This compound is well-suited as a starting fragment for structure-activity relationship (SAR) studies aimed at isoform-selective PARP inhibitors or PARP-targeted protein degraders.

CNS-Penalty-Free Peripheral Pharmacology Screening

The elevated tPSA estimated for the furan-containing scaffold (~87–92 Ų) compared to phenyl analogs predicts limited passive blood-brain barrier penetration [2], making CAS 868220-80-8 a rational choice for phenotypic or target-based screens focused on peripheral indications (e.g., inflammatory bowel disease, arthritis, or peripheral neuropathies) where CNS exposure is undesirable. Procurement for this purpose should include confirmatory MDCK-MDR1 permeability assays.

Physicochemical Benchmarking Against 2-Alkyl Congeners in Lead-Optimization Cascades

With a molecular weight of 381.45 g·mol⁻¹—14 to 28 Da lower than its 2-methyl and 2-ethyl counterparts [3]—this compound serves as a leaner starting point for multi-parameter optimization. Medicinal chemistry teams can use it to probe the impact of incremental alkyl substitution on solubility, metabolic stability, and selectivity, while the furan oxygen offers a handle for modulating polarity without adding rotatable bonds. Procurement quantities should be sufficient (>100 mg) for parallel microsomal stability and CYP inhibition panels against the 2-alkyl series.

Fragment-Based Lead Discovery (FBLD) Library Enrichment

The compound's molecular weight (381 Da) places it at the upper boundary of fragment-like space, but its structural complexity (fused heterocycle plus two pendant rings) provides higher topological diversity than typical rule-of-three fragments [4]. Incorporating CAS 868220-80-8 into a fragment library enhances coverage of the PARP-relevant chemical space and enables SPR- or TSA-based fragment screening campaigns where the thiazolotriazole core can be validated as a privileged binder to PARP enzymes or other NAD⁺-binding proteins.

Quote Request

Request a Quote for 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.